N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-pyridin-3-ylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(19-13-3-4-14-15(8-13)24-11-23-14)20-6-7-22-16(10-20)12-2-1-5-18-9-12/h1-5,8-9,16H,6-7,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWACVUBRYBAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative and the pyridine derivative, which are then coupled through a series of reactions including amide bond formation and morpholine ring closure. Key steps may involve:
Amide Bond Formation: Using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to form the amide bond.
Morpholine Ring Closure: Cyclization reactions under basic conditions to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield carboxylic acids or ketones, while reduction of the amide group could produce amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed promising activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed zones of inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer and microbial pathways. These studies indicate that the compound binds effectively to key enzymes and receptors, which may explain its biological activities .
Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of this compound has provided insights into how modifications can enhance its efficacy. By altering substituents on the morpholine ring or the benzo[d][1,3]dioxole moiety, researchers have identified derivatives with improved potency and selectivity against specific targets .
Case Studies
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and thereby exerting its biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: This compound shares the benzo[d][1,3]dioxole moiety but differs in the cyclopropane-carboxamide structure.
3-(benzo[d][1,3]dioxol-5-yl)propionic acid: Another related compound with the benzo[d][1,3]dioxole structure but with a propionic acid group.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is unique due to the combination of the benzo[d][1,3]dioxole, pyridine, and morpholine carboxamide groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxole moiety, a pyridine ring, and a morpholine structure. Its IUPAC name is this compound. The molecular formula is with a molecular weight of 284.31 g/mol.
Preliminary studies suggest that this compound may interact with various biological targets:
- GABA Receptors : Similar compounds have shown modulation of GABA_A receptors, enhancing chloride ion currents which could imply potential anxiolytic or anticonvulsant properties .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism. It has demonstrated significant inhibitory potential with IC50 values in the low micromolar range .
- Immune Modulation : Some derivatives in the benzodioxole family have been studied for their ability to modulate immune responses, particularly through interactions with PD-1/PD-L1 pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the benzodioxole moiety is believed to enhance lipophilicity and receptor binding affinity. Comparisons with similar compounds indicate that modifications to the morpholine or pyridine rings can significantly impact biological efficacy.
| Compound | Modification | Biological Activity |
|---|---|---|
| A | Morpholine replaced with piperidine | Increased GABA_A modulation |
| B | Substitution on pyridine ring | Enhanced enzyme inhibition |
| C | Removal of benzodioxole moiety | Decreased overall activity |
1. Antidiabetic Activity
A study focusing on benzodioxole derivatives reported that certain compounds exhibited potent inhibition against α-amylase, suggesting potential applications in diabetes management. The lead compound showed an IC50 value of 2.57 µg/mL against this target .
2. Neuropharmacological Effects
Research has indicated that modifications similar to those seen in N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine derivatives can lead to significant neuropharmacological effects, including anxiolytic and anticonvulsant properties. These findings were supported by in vivo studies demonstrating behavioral changes consistent with GABAergic modulation .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-yl)morpholine-4-carboxamide?
Methodological Answer:
Synthesis optimization requires precise control of:
- Reaction Conditions : Use coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂) at 0°C, followed by reflux at room temperature for 2–24 hours .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency for benzo[d][1,3]dioxole derivatives .
- Purification : Employ silica gel chromatography or preparative HPLC to isolate the compound with >95% purity. Monitor intermediates via thin-layer chromatography (TLC) .
- Yield Improvement : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and use inert atmospheres to minimize side reactions .
Basic: How is structural confirmation achieved for this compound post-synthesis?
Methodological Answer:
Validate structural integrity using:
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., morpholine ring protons at δ 3.4–4.1 ppm, pyridinyl aromatic protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 273.30 .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and retention time consistency .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
Prioritize assays aligned with hypothesized mechanisms:
- Anticancer Activity :
- MTT/PrestoBlue Assays : Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 48–72 hours .
- Apoptosis Detection : Annexin V/PI staining and caspase-3/7 activation assays .
- Anti-Inflammatory Screening :
- COX-2 Inhibition : ELISA-based quantification of prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages .
- Immunomodulatory Potential :
- Cytokine Profiling : Multiplex assays for IL-6, TNF-α, and IFN-γ in primary immune cells .
Advanced: How can molecular docking elucidate the compound’s mechanism in cancer targets?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, PI3K) or apoptosis regulators (Bcl-2, Bax) based on structural analogs .
- Docking Workflow :
- Protein Preparation : Retrieve target structures from PDB (e.g., 1M17 for EGFR). Optimize hydrogen bonding and protonation states using tools like AutoDock Tools .
- Ligand Preparation : Generate 3D conformers of the compound with Open Babel, accounting for morpholine ring flexibility .
- Binding Analysis : Assess docking scores (ΔG) and hydrogen-bond interactions (e.g., pyridinyl N with kinase catalytic lysine) .
- Validation : Compare results with experimental IC₅₀ values from kinase inhibition assays .
Advanced: How can discrepancies in biological activity between structural analogs be resolved?
Methodological Answer:
- Comparative SAR Studies :
- Substitution Analysis : Test analogs with variations in the benzo[d][1,3]dioxole (e.g., electron-withdrawing groups) or pyridinyl (e.g., meta vs. para substitution) .
- Bioisosteric Replacement : Replace morpholine with piperidine or thiomorpholine to assess solubility and target engagement .
- Data Triangulation :
- Metabolic Stability : Use hepatic microsome assays to rule out differential metabolism .
- Off-Target Profiling : Screen against panels of GPCRs or ion channels (e.g., Eurofins Cerep panels) .
- Crystallography : Co-crystallize analogs with targets (e.g., kinases) to identify critical binding motifs .
Advanced: What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?
Methodological Answer:
- PK Profiling :
- Rodent Models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂ .
- Tissue Distribution : Quantify compound levels in liver, kidney, and tumor tissues via homogenization and extraction .
- Toxicity Screening :
- Acute Toxicity : OECD 423 guidelines in mice (dose range: 50–2000 mg/kg) with 14-day observation for mortality and organ damage .
- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow .
- ADME Optimization : Use PAMPA for blood-brain barrier permeability and CYP450 inhibition assays to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
